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molecular formula C9H11Cl2NO B055449 3-Dimethylaminobenzoyl chloride hydrochloride CAS No. 117500-61-5

3-Dimethylaminobenzoyl chloride hydrochloride

Cat. No. B055449
M. Wt: 220.09 g/mol
InChI Key: NUDQPATXNFWFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910595B2

Procedure details

To a solution of 3-(dimethylamino) benzoic acid (5.0 g. 30.0 mmol) in dichloroethane (50 mL) was added oxalyl chloride (5.6 g, 44.6 mmol) drop wise followed by catalytic amount of DMF. The reaction was stirred for 16 h. The excess oxalyl chloride and solvent were removed under reduced pressure. The residue was chased with benzene to give the desired product (6.1 g, 92%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].C(Cl)(=O)C([Cl:16])=O.CN(C=O)C>ClC(Cl)C>[ClH:16].[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([Cl:16])=[O:7] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN(C=1C=C(C(=O)O)C=CC1)C
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess oxalyl chloride and solvent were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.CN(C=1C=C(C(=O)Cl)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 124.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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